molecular formula C9H14N2 B3023005 1-(6-Methylpyridin-2-yl)propan-2-amine CAS No. 71271-62-0

1-(6-Methylpyridin-2-yl)propan-2-amine

Cat. No. B3023005
CAS RN: 71271-62-0
M. Wt: 150.22 g/mol
InChI Key: JFGRQKKIRKOYSB-UHFFFAOYSA-N
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Description

“1-(6-Methylpyridin-2-yl)propan-2-amine” is a chemical compound with the molecular formula C10H16N2 . It is also known by other names such as N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine .


Molecular Structure Analysis

The molecular structure of “1-(6-Methylpyridin-2-yl)propan-2-amine” can be represented by the InChI string: InChI=1S/C10H16N2/c1-8-5-4-6-10(12-8)7-9(2)11-3/h4-6,9,11H,7H2,1-3H3 . The Canonical SMILES representation is CC1=NC(=CC=C1)CC(C)NC .


Physical And Chemical Properties Analysis

The molecular weight of “1-(6-Methylpyridin-2-yl)propan-2-amine” is 164.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass are both 164.131348519 g/mol . The Topological Polar Surface Area is 24.9 Ų . The compound has a Heavy Atom Count of 12 .

Scientific Research Applications

1. Structural and Molecular Studies

1-(6-Methylpyridin-2-yl)propan-2-amine and its derivatives have been extensively studied for their unique structural and molecular properties. For instance, in a study by Böck et al. (2020), the structural characterization of polymorphs derived from similar compounds, such as 1-(4-methylpyridin-2-yl)thiourea, was explored. These compounds exhibit distinct intermolecular hydrogen bonding patterns and crystal structures, providing insights into the molecular interactions and structural diversity of related aminopyridines (Böck et al., 2020).

2. Enantioselective Synthesis

Another significant area of research involving 1-(6-Methylpyridin-2-yl)propan-2-amine is in the field of enantioselective synthesis. Yamada et al. (2021) described a highly direct asymmetric reductive amination of various ketone substrates, including 1-(6-methylpyridin-2-yl)propan-2-one, leading to the production of chiral primary amines. This research highlights the potential of these compounds in synthesizing enantiomerically pure chemicals, which are crucial in pharmaceutical and chemical industries (Yamada et al., 2021).

3. Organometallic Chemistry

In organometallic chemistry, derivatives of 1-(6-Methylpyridin-2-yl)propan-2-amine have been used to synthesize various metal complexes. For example, Noor et al. (2006) studied the synthesis of trialkyltantalum complexes stabilized by aminopyridinato ligands. These complexes have applications in catalysis and materials science, demonstrating the versatility of aminopyridines in forming stable and functional metal complexes (Noor et al., 2006).

4. Pharmacotherapeutic Properties

Research has also been conducted on the pharmacotherapeutic properties of 2-aminothiazoles derived from 1-(6-methylpyridin-2-yl)propan-2-amine. Li et al. (2013) identified analogs of these compounds with improved antiprion potency in cells. This study suggests potential therapeutic applications for neurological conditions, highlighting the medicinal significance of these compounds (Li et al., 2013).

5. Synthesis of Complex Organic Molecules

Additionally, derivatives of 1-(6-methylpyridin-2-yl)propan-2-amine are used in the synthesis of complex organic molecules. Hartner et al. (2004) described methods for synthesizing tetrahydro-1,8-naphthyridine fragments, key intermediates in producing alphaVbeta3 integrin antagonists. Such research underscores the role of aminopyridines in advanced organic synthesis and drug development (Hartner et al., 2004).

properties

IUPAC Name

1-(6-methylpyridin-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(10)6-9-5-3-4-8(2)11-9/h3-5,7H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGRQKKIRKOYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501135
Record name 1-(6-Methylpyridin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyridin-2-yl)propan-2-amine

CAS RN

71271-62-0
Record name α,6-Dimethyl-2-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71271-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methylpyridin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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